molecular formula C22H19N3O3 B2717694 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850930-88-0

2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2717694
CAS No.: 850930-88-0
M. Wt: 373.412
InChI Key: FWPDPBOXDHWBTB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamide moiety substituted with dimethoxy groups and an imidazo[1,2-a]pyridine ring system, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step reactions. One common method starts with the condensation of 2-aminopyridine with an arylglyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the dimethoxybenzamide moiety but shares the imidazo[1,2-a]pyridine core.

    2,4-Dimethoxybenzamide: Lacks the imidazo[1,2-a]pyridine core but shares the dimethoxybenzamide structure.

    N-Phenylimidazo[1,2-a]pyridine: Similar structure but without the dimethoxy groups.

Uniqueness

2,4-Dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine core with the dimethoxybenzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-16-11-12-17(18(14-16)28-2)22(26)24-21-20(15-8-4-3-5-9-15)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDPBOXDHWBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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